
(4-(Dimethylamino)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Dimethylamino)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiophene ring substituted with a dimethylamino group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of 4-(dimethylamino)thiophene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
化学反应分析
Types of Reactions: (4-(Dimethylamino)thiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, and a suitable solvent like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Thiophene-2-ol derivatives.
Substitution: Dimethylamino-substituted thiophene derivatives.
科学研究应用
(4-(Dimethylamino)thiophen-2-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (4-(Dimethylamino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Thiophene-2-boronic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.
3-Thienylboronic acid: Similar structure but with the boronic acid group at a different position on the thiophene ring.
2-Furanylboronic acid: Contains a furan ring instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: (4-(Dimethylamino)thiophen-2-yl)boronic acid is unique due to the presence of the dimethylamino group, which can enhance its reactivity and provide additional functionalization options in synthetic chemistry .
属性
分子式 |
C6H10BNO2S |
|---|---|
分子量 |
171.03 g/mol |
IUPAC 名称 |
[4-(dimethylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO2S/c1-8(2)5-3-6(7(9)10)11-4-5/h3-4,9-10H,1-2H3 |
InChI 键 |
HSOITIVVVWZOND-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CS1)N(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


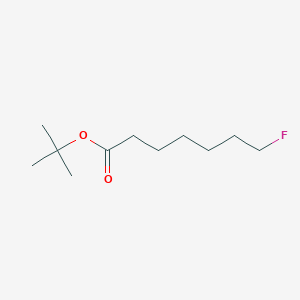
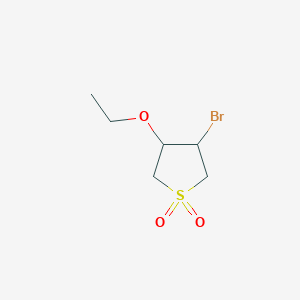
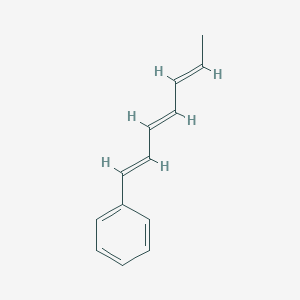
![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)
![2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13326099.png)
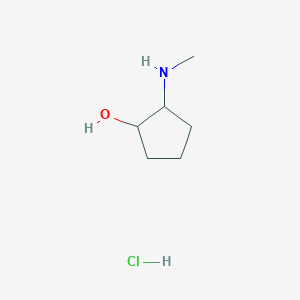
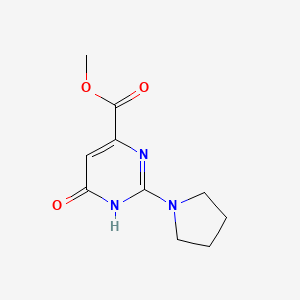

![tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13326120.png)

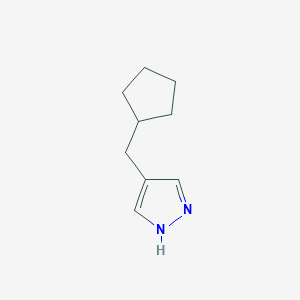
![(R)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13326128.png)

![tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13326137.png)
